molecular formula C15H13NO3 B5655687 2-acetyl-4-methylphenyl isonicotinate

2-acetyl-4-methylphenyl isonicotinate

Cat. No. B5655687
M. Wt: 255.27 g/mol
InChI Key: JTEYBJIWRCJYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-4-methylphenyl isonicotinate (AMPI) is a chemical compound that has been studied extensively for its potential use in scientific research. AMPI belongs to the class of isonicotinic acid hydrazide derivatives, which have been shown to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylphenyl isonicotinate is not fully understood. However, studies have shown that the compound can interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. These changes can ultimately lead to the induction of apoptosis or the inhibition of microbial growth.
Biochemical and Physiological Effects:
2-acetyl-4-methylphenyl isonicotinate has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-acetyl-4-methylphenyl isonicotinate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-4-methylphenyl isonicotinate in lab experiments is its ability to selectively target cancer cells and microbial pathogens. This makes it a potentially useful tool for studying these types of cells in vitro. However, one limitation of using 2-acetyl-4-methylphenyl isonicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-acetyl-4-methylphenyl isonicotinate. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of research could be on exploring the potential use of 2-acetyl-4-methylphenyl isonicotinate in combination with other drugs for cancer therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 2-acetyl-4-methylphenyl isonicotinate and its potential use in the development of new antibiotics.

Synthesis Methods

2-acetyl-4-methylphenyl isonicotinate can be synthesized using a variety of methods. One common method involves the condensation of 2-acetyl-4-methylphenol with isonicotinic acid hydrazide in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques.

Scientific Research Applications

2-acetyl-4-methylphenyl isonicotinate has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-acetyl-4-methylphenyl isonicotinate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Another area of research has focused on 2-acetyl-4-methylphenyl isonicotinate's ability to act as an antimicrobial agent. Studies have shown that 2-acetyl-4-methylphenyl isonicotinate can inhibit the growth of a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2-acetyl-4-methylphenyl) pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-3-4-14(13(9-10)11(2)17)19-15(18)12-5-7-16-8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYBJIWRCJYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Acetyl-4-methylphenyl isonicotinate

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